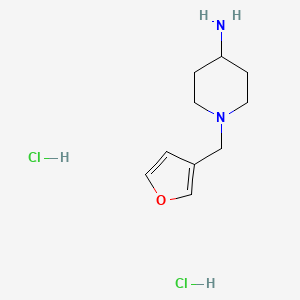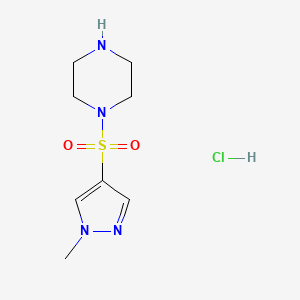![molecular formula C9H8N2O3 B1473486 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 1260383-27-4](/img/structure/B1473486.png)
6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Descripción general
Descripción
“6-Methoxy-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the CAS Number: 80862-08-4. Its molecular weight is 148.16 and its IUPAC name is methyl 1H-pyrrolo[3,2-c]pyridin-6-yl ether .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-1H-pyrrolo[3,2-c]pyridine” is represented by the linear formula C8H8N2O .
Chemical Reactions Analysis
While specific chemical reactions involving “6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid” are not available, there are studies on the biological evaluation of related 1H-pyrrolo[2,3-b]pyridine derivatives .
Physical and Chemical Properties Analysis
“6-Methoxy-1H-pyrrolo[3,2-c]pyridine” is a solid at room temperature. It should be stored sealed and dry .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Pyrrolopyridine Derivatives
The compound has been used in the synthesis of various pyrrolopyridine derivatives. For example, Bencková and Krutošíková (1997) described the synthesis of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid, a related compound, demonstrating the compound's relevance in synthetic chemistry (Bencková & Krutošíková, 1997).
Crystallography and Stereochemistry
Studies such as those by Zhu et al. (2009) on related pyrrolopyridine compounds provide insights into the stereochemistry and crystallographic properties of these molecules, which are crucial for understanding their chemical behavior (Zhu et al., 2009).
Chemical Properties and Reactivity
Electrophilic Substitution Studies
Research by Katritzky et al. (1970) on the nitration of pyridone derivatives, including those similar to 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, sheds light on the compound’s reactivity, especially in electrophilic substitution reactions (Katritzky, Tarhan, & Tarhan, 1970).
Condensation Reactions
Lichitsky et al. (2010) explored the preparation of pyrrolopyridine carboxylic acids via three-component condensation, indicating the compound's potential in complex chemical synthesis (Lichitsky et al., 2010).
Applications in Material Science
Copper(II) Complexes and Catalytic Activity
Drabina et al. (2010) investigated the formation of copper(II) complexes with pyridine-carboxylates, potentially including derivatives of this compound. These complexes have implications in catalysis and material science (Drabina et al., 2010).
X-ray Powder Diffraction Studies
Research by Wang et al. (2017) on X-ray powder diffraction of pyrazolo[3,4-c]pyridine derivatives highlights the importance of such compounds in understanding the crystal structure of new materials (Wang et al., 2017).
Novel Synthetic Routes and Chemical Transformations
Synthesis of Fused Heterocycles
Attanasi et al. (2011) developed a synthesis method for various heterocycles starting from compounds similar to this compound, demonstrating its utility in creating complex organic structures (Attanasi et al., 2011).
Synthesis of Pyrrolylpyridines
A study by Nedolya et al. (2015) on the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, involving compounds similar to the one , showcases innovative approaches in organic synthesis (Nedolya et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved by preventing the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors .
Biochemical Pathways
The compound this compound affects the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the disruption of these downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have beneficial pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also significantly inhibits the migration and invasion of cancer cells .
Análisis Bioquímico
Biochemical Properties
6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are crucial for its potential therapeutic applications in cancer treatment, where abnormal FGFR signaling is often implicated.
Cellular Effects
The effects of this compound on cellular processes are profound. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, induces apoptosis, and reduces cell migration and invasion . Specifically, it has been shown to inhibit the growth of breast cancer cells and induce apoptosis through the activation of caspases . Additionally, the compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic domain, which is necessary for downstream signaling . The compound’s binding affinity and specificity for FGFRs make it a promising candidate for targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and migration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target receptors . The compound’s activity is influenced by its ability to access the ATP-binding sites of FGFRs within the cytoplasmic domain . Additionally, post-translational modifications and targeting signals may affect its localization and function within specific cellular compartments .
Propiedades
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-6-5(4-10-8)2-7(11-6)9(12)13/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVWQTZKABVAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=C(NC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473404.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473405.png)


![2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473410.png)

![3-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473412.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473416.png)
![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1473417.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473418.png)
methanone hydrobromide](/img/structure/B1473421.png)
![2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride](/img/structure/B1473422.png)


